

Application Notes and Protocols for DPPC-d9 Vesicle Extrusion

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Compound of Interest

Compound Name: DPPC-d9
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This document provides a detailed, step-by-step guide for the preparation of unilamellar vesicles composed of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (**DPPC-d9**) via the extrusion method. This technique is widely used to produce liposomes with a controlled size distribution, which are essential for various biophysical studies, drug delivery applications, and as model membrane systems.

Overview of DPPC-d9 Vesicle Extrusion

Vesicle extrusion is a popular technique for producing large unilamellar vesicles (LUVs) by forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.^[1] This process reduces the size and lamellarity of the initial liposomes, resulting in a more homogeneous population of vesicles.^[1] For saturated phospholipids like DPPC, the extrusion process is highly dependent on temperature, and must be performed above the lipid's main phase transition temperature (T_m), which for DPPC is 41°C.^{[2][3]} The use of deuterated lipids like **DPPC-d9** is particularly valuable for techniques such as small-angle neutron scattering (SANS) to elucidate vesicle structure and dynamics.^[4]

Factors Influencing Vesicle Size and Homogeneity

The final size and polydispersity of the extruded vesicles are influenced by several key parameters:

- **Pore Size of the Extrusion Membrane:** This is the primary determinant of the final vesicle size.^[5] However, the resulting vesicle diameter is often slightly larger than the pore diameter.^[5]
- **Extrusion Temperature:** Extrusion must be carried out above the T_m of the lipid to ensure it is in the fluid phase, which allows for vesicle formation and rearrangement.^[2] For DPPC, this is typically between 50-65°C.^{[2][6]}
- **Number of Extrusion Cycles:** Repeatedly passing the lipid suspension through the membrane (typically 10-20 times) leads to a more uniform size distribution.^{[1][2]}
- **Lipid Concentration:** While a range of concentrations can be used, higher concentrations may require higher extrusion pressures.^{[2][7]}
- **Extrusion Pressure:** A minimum pressure is required to force the vesicles through the pores.^[8] The optimal pressure depends on the lipid composition, concentration, and pore size.^[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for DPPC vesicle extrusion, compiled from various sources.

Parameter	Typical Value/Range	Notes
DPPC-d9 Concentration	10 - 50 mg/mL	Higher concentrations are possible but may require higher pressures. [2]
Extrusion Temperature	50 - 65°C	Must be above the T _m of DPPC (41°C). [2] [6]
Extrusion Pressure	100 - 800 psi (7 - 55 bar)	Varies with lipid concentration and pore size. [1] [7]
Membrane Pore Size	30 - 400 nm	The most common sizes are 100 nm and 200 nm. [9]
Number of Passes	10 - 21 passes	An odd number of passes ensures the final sample is collected from the opposite syringe.
Resulting Vesicle Size	Slightly larger than pore size	For a 100 nm pore, expect vesicles around 110-130 nm in diameter. [10]

Detailed Experimental Protocol for DPPC-d9 Vesicle Extrusion

This protocol outlines the preparation of **DPPC-d9** vesicles with a target diameter of approximately 100 nm.

Materials and Equipment

- **DPPC-d9** (deuterated dipalmitoylphosphatidylcholine)
- Chloroform
- Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
- Rotary evaporator

- Vacuum desiccator
- Water bath or heating block
- Mini-extruder (e.g., from Avanti Polar Lipids)
- Polycarbonate membranes (100 nm pore size)
- Filter supports
- Gas-tight glass syringes (e.g., 1 mL)
- Round-bottom flask
- Nitrogen gas source

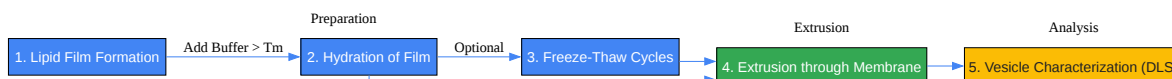
Step-by-Step Procedure

- Lipid Film Formation:
 - Dissolve the desired amount of **DPPC-d9** in chloroform in a round-bottom flask.
 - Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
 - Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[\[11\]](#)
- Hydration of the Lipid Film:
 - Pre-heat the hydration buffer to a temperature above the T_m of DPPC (e.g., 55°C).
 - Add the warm buffer to the round-bottom flask containing the dry lipid film. The final lipid concentration is typically between 10-25 mg/mL.[\[12\]](#)
 - Hydrate the lipid film by gentle agitation (vortexing) at a temperature above the T_m for at least 1 hour. This will form multilamellar vesicles (MLVs).[\[6\]](#)
- Freeze-Thaw Cycles (Optional but Recommended):

- To increase the trapping efficiency and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.[\[7\]](#)[\[9\]](#)
- Freeze the suspension in liquid nitrogen until completely frozen.[\[7\]](#)
- Thaw the suspension in a warm water bath (e.g., 55°C).[\[7\]](#)
- Vortex the sample between cycles.
- Extrusion:
 - Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[\[1\]](#)
 - Pre-heat the extruder assembly and the gas-tight syringes to the desired extrusion temperature (e.g., 55°C) to prevent the lipid from transitioning to the gel phase.[\[6\]](#)[\[13\]](#)
 - Load the MLV suspension into one of the syringes.
 - Place the assembled extruder onto the syringe containing the lipid suspension and attach the second, empty syringe to the other side.
 - Gently push the lipid suspension from one syringe to the other through the membrane. This is the first pass.
 - Repeat this process for a total of 11 to 21 passes.[\[10\]](#) An odd number of passes ensures the final extruded vesicle suspension is in the opposite syringe from where it started.
- Vesicle Characterization:
 - The size distribution and polydispersity of the final vesicle preparation can be determined using Dynamic Light Scattering (DLS).[\[7\]](#)[\[10\]](#)
 - The lamellarity can be assessed using techniques such as ³¹P-NMR or cryo-electron microscopy.[\[1\]](#)

Visual Representations

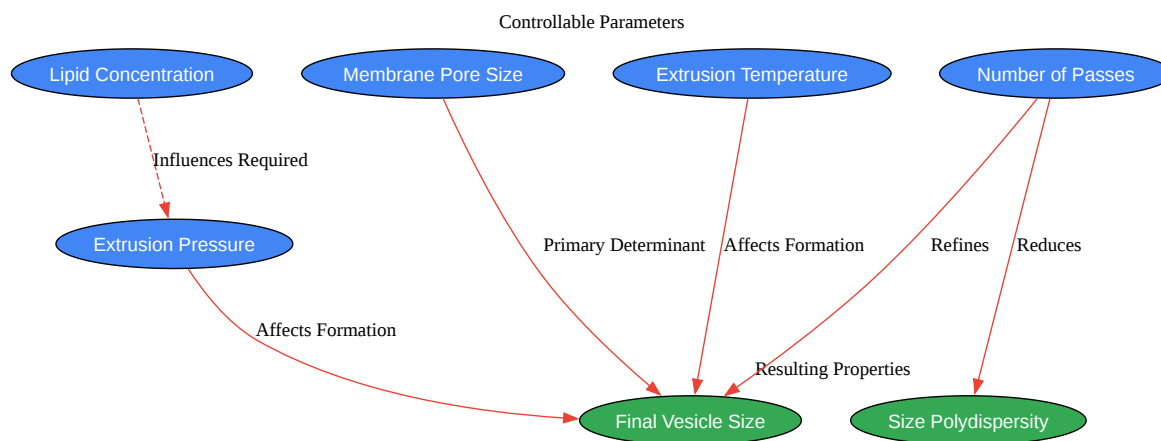
Experimental Workflow Diagram



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Caption: Workflow for **DPPC-d9** Vesicle Extrusion.

Factors Affecting Final Vesicle Size



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Caption: Key Factors Influencing Vesicle Size.

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